![molecular formula C25H18N2O3S B2887829 N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 921869-32-1](/img/structure/B2887829.png)
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
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Description
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions with substituted 2-amino benzothiazoles .Molecular Structure Analysis
The molecular structure of similar compounds is confirmed by their physicochemical properties and spectroanalytical data, including NMR, IR, and elemental analysis . For example, the ^1H-NMR and ^13C-NMR data provide information about the hydrogen and carbon atoms in the molecule, respectively .Chemical Reactions Analysis
While specific chemical reactions involving “N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” are not available, similar compounds have been evaluated for their in vitro antimicrobial activity against bacterial and fungal species .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are usually confirmed by their physicochemical properties and spectroanalytical data, including NMR, IR, and elemental analysis .Scientific Research Applications
Synthesis and Heterocyclic Compound Development
The research into N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide and its derivatives has led to the development of various novel heterocyclic compounds. These compounds, derived from visnaginone and khellinone, have been synthesized to explore their potential as anti-inflammatory and analgesic agents. The synthesis process involves the reaction of benzofuran derivatives with 6-aminothiouracil, leading to the production of several new chemical structures with significant inhibitory activity on COX-2 selectivity, indicating their potential in managing pain and inflammation (Abu‐Hashem et al., 2020).
Antimicrobial and Cytotoxic Activities
Another area of research application involves the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, showcasing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This indicates the potential of such derivatives in cancer research, highlighting their role in developing new therapeutic agents (Hassan, Hafez, & Osman, 2014). Moreover, the synthesis of thiazolidine-2,4-dione derivatives has demonstrated weak to moderate antibacterial and antifungal activity, suggesting these compounds' utility in addressing various microbial infections (Alhameed et al., 2019).
Diuretic Activity
Research on biphenyl benzothiazole-2-carboxamide derivatives has uncovered their potential in vivo diuretic activity. Among these derivatives, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide was identified as a promising candidate, indicating the potential therapeutic applications of these compounds in managing conditions requiring diuretic intervention (Yar & Ansari, 2009).
Fluorometric Determination
The compound also finds application in the analytical chemistry domain, where derivatives like 2-(4-N-maleimidophenyl)-6-methoxybenzofuran have been utilized as fluorogenic pre-column derivatizing agents for the sensitive high-performance liquid chromatographic determination of aliphatic thiols, showcasing the versatility of these compounds beyond therapeutic applications (Haj-Yehia & Benet, 1995).
properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O3S/c1-29-21-9-5-8-19-14-22(30-23(19)21)20-15-31-25(26-20)27-24(28)18-12-10-17(11-13-18)16-6-3-2-4-7-16/h2-15H,1H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWLUEBYAWOPED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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